molecular formula C12H18N2O4S B040015 2-Amino-5-hexanoylaminobenzenesulfonic acid CAS No. 117046-35-2

2-Amino-5-hexanoylaminobenzenesulfonic acid

Katalognummer B040015
CAS-Nummer: 117046-35-2
Molekulargewicht: 286.35 g/mol
InChI-Schlüssel: JZZAPDKLQAGKME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-hexanoylaminobenzenesulfonic acid (AHABS) is a sulfonic acid derivative that has been extensively used in scientific research. It is a highly versatile compound that has been employed in various biochemical and physiological studies. AHABS is synthesized using a multi-step process that involves the reaction of different chemical compounds. The compound has been found to have several advantages and limitations in laboratory experiments.

Wirkmechanismus

2-Amino-5-hexanoylaminobenzenesulfonic acid acts as an antagonist of ion channels and neurotransmitter receptors. It binds to the receptors and prevents the normal functioning of the channels, leading to a decrease in the activity of the receptors. 2-Amino-5-hexanoylaminobenzenesulfonic acid has been found to be a potent antagonist of GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
2-Amino-5-hexanoylaminobenzenesulfonic acid has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of GABA-A receptors, leading to a decrease in inhibitory neurotransmission. 2-Amino-5-hexanoylaminobenzenesulfonic acid has also been found to decrease the activity of NMDA receptors, leading to a decrease in excitatory neurotransmission. Additionally, 2-Amino-5-hexanoylaminobenzenesulfonic acid has been found to decrease the activity of calcium channels, leading to a decrease in synaptic transmission.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-5-hexanoylaminobenzenesulfonic acid has several advantages for laboratory experiments. It is a highly specific antagonist of ion channels and neurotransmitter receptors, making it a valuable tool for studying the function of these receptors. Additionally, 2-Amino-5-hexanoylaminobenzenesulfonic acid is a highly stable compound that can be stored for long periods without degradation. However, 2-Amino-5-hexanoylaminobenzenesulfonic acid has some limitations in laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, 2-Amino-5-hexanoylaminobenzenesulfonic acid has a relatively low solubility in water, which can make it difficult to use in some experimental protocols.

Zukünftige Richtungen

There are several future directions for the use of 2-Amino-5-hexanoylaminobenzenesulfonic acid in scientific research. One potential direction is the study of the effects of 2-Amino-5-hexanoylaminobenzenesulfonic acid on other ion channels and neurotransmitter receptors. Additionally, 2-Amino-5-hexanoylaminobenzenesulfonic acid could be used to study the effects of other compounds on ion channels and neurotransmitter receptors. Another potential direction is the development of new compounds that are similar to 2-Amino-5-hexanoylaminobenzenesulfonic acid but have improved properties, such as increased solubility or decreased cost. Finally, 2-Amino-5-hexanoylaminobenzenesulfonic acid could be used in the development of new drugs for the treatment of neurological disorders.

Synthesemethoden

2-Amino-5-hexanoylaminobenzenesulfonic acid is synthesized by a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 2-nitro-5-hexanoylaminobenzenesulfonic acid with hydrogen gas and a palladium catalyst to produce 2-amino-5-hexanoylaminobenzenesulfonic acid. The compound is further purified using column chromatography to obtain pure 2-Amino-5-hexanoylaminobenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-hexanoylaminobenzenesulfonic acid has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to have several applications in the field of neuroscience, particularly in the study of ion channels and neurotransmitter receptors. 2-Amino-5-hexanoylaminobenzenesulfonic acid has been used to study the modulation of GABA-A receptors and the effects of zinc on NMDA receptors. It has also been employed in the study of the role of calcium channels in synaptic transmission.

Eigenschaften

CAS-Nummer

117046-35-2

Molekularformel

C12H18N2O4S

Molekulargewicht

286.35 g/mol

IUPAC-Name

2-amino-5-(hexanoylamino)benzenesulfonic acid

InChI

InChI=1S/C12H18N2O4S/c1-2-3-4-5-12(15)14-9-6-7-10(13)11(8-9)19(16,17)18/h6-8H,2-5,13H2,1H3,(H,14,15)(H,16,17,18)

InChI-Schlüssel

JZZAPDKLQAGKME-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O

Kanonische SMILES

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O

Synonyme

2-Amino-5-hexanoylaminobenzenesulfonic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.